1-Phenyl-2-(pyridin-2-yl)ethanamine

Catalog No.
S3225574
CAS No.
61890-25-3
M.F
C13H14N2
M. Wt
198.269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-(pyridin-2-yl)ethanamine

CAS Number

61890-25-3

Product Name

1-Phenyl-2-(pyridin-2-yl)ethanamine

IUPAC Name

1-phenyl-2-pyridin-2-ylethanamine

Molecular Formula

C13H14N2

Molecular Weight

198.269

InChI

InChI=1S/C13H14N2/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12/h1-9,13H,10,14H2

InChI Key

FWUQWDCOOWEXRY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=N2)N

solubility

not available

Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes

Scientific Field: Organic Chemistry

Application Summary: This research focuses on the synthesis of aromatic ketones, specifically pyridin-2-yl-methanones, which are important pharmaceutical intermediates . The study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes .

Methods of Application: The method involves a direct Csp3-H oxidation approach with water under mild conditions . Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well .

Results: The reaction yields the corresponding products in moderate to good yields . The study indicates that water participates in the oxidation process, and it is the single oxygen source in this transformation .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: This study involves the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation for anti-fibrosis activity .

Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds 12m and 12q show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Synthesis of Chiral (Pyridyl)imine Fe(II) Complexes

Scientific Field: Catalysis and Organic Synthesis

Application Summary: This research involves the synthesis of chiral (pyridyl)imine Fe(II) complexes and their application as catalysts in the transfer hydrogenation of ketones .

Methods of Application: The study synthesized chiral (pyridyl)imine Fe(II) complexes by reactions of synthons with FeCl2 salt . These complexes were then evaluated as catalysts in asymmetric transfer hydrogenation of ketones .

Results: The Fe(II) complexes showed moderate catalytic activities with low enantioselectivity . The study suggests that both active Fe(0) nanoparticles and Fe(II) homogeneous intermediates might be formed during the reaction .

Synthesis of Ruthenium Catalysts for Transfer Hydrogenation

Application Summary: This research involves the synthesis of ruthenium catalysts for the transfer hydrogenation of carbonyl compounds . The study uses a precursor, [RuCl2 (PPh3)3], which can easily react with phosphorus and nitrogen ligands .

Methods of Application: The study synthesizes ruthenium catalysts by reactions of the precursor with various ligands . These catalysts were then evaluated in the transfer hydrogenation of carbonyl compounds .

Results: The study found that the catalytic activities of the complexes were regulated by the nature of the metal complexes, ketone substrate, and reaction conditions . The study also suggests the possible formation of both active Fe(0) nanoparticles and Fe(II) homogeneous intermediates .

Synthesis of Novel Heterocyclic Compounds

Application Summary: This study involves the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Methods of Application: The study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds 12m and 12q show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

1-Phenyl-2-(pyridin-2-yl)ethanamine, with the chemical formula C₁₃H₁₄N₂, is an organic compound characterized by a phenyl group and a pyridinyl group attached to an ethanamine backbone. This compound is notable for its potential applications in medicinal chemistry and its structural similarity to other biologically active amines.

Typical of amines and aromatic compounds. Key reactions include:

  • N-Alkylation: The nitrogen atom in the ethanamine can be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Electrophilic Aromatic Substitution: The phenyl and pyridinyl rings can participate in electrophilic substitution reactions, allowing for further functionalization.

1-Phenyl-2-(pyridin-2-yl)ethanamine exhibits various biological activities. It has been studied for its potential as a:

  • Neurotransmitter Modulator: Due to its structural similarity to other amines, it may influence neurotransmitter systems.
  • Antidepressant: Some derivatives have shown promise in modulating mood-related pathways.
  • Diagnostic Agent: It can be utilized in detecting specific alkyl groups in biological samples .

Several methods can be employed for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethanamine:

  • Condensation Reactions: Reacting phenylacetaldehyde with pyridine derivatives in the presence of reducing agents can yield the desired product.
  • Reductive Amination: The reaction of phenylacetone with pyridine in the presence of ammonia followed by reduction can also produce this compound.
  • Direct Amine Synthesis: Using appropriate starting materials and catalytic hydrogenation methods allows for the direct synthesis of the amine from ketones or aldehydes.

1-Phenyl-2-(pyridin-2-yl)ethanamine has various applications, including:

  • Pharmaceutical Development: It serves as a lead compound for developing new antidepressants or neuroprotective agents.
  • Research Tool: It is utilized in studies investigating receptor interactions and biological pathways involving amines.

Research has indicated that 1-Phenyl-2-(pyridin-2-yl)ethanamine may interact with several biological targets, including:

  • Dopamine Receptors: It shows potential binding affinity that could influence dopaminergic signaling.
  • Serotonin Receptors: Its structural characteristics suggest possible interactions with serotonin pathways, which are crucial in mood regulation.

1-Phenyl-2-(pyridin-2-yl)ethanamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Methyl-2-(4-methylpyridin-2-yl)propan-1-amine1232432-61-90.91
2-(Pyridin-2-yl)propan-1-amine851670-39-80.89
2-Methyl-2-(pyridin-2-yl)propan-1-amine199296-39-40.87
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amines92902201 -50.85
2-Methyl-2-(pyridin-2-yl)propane -1,3-diamine19998452 -60.85

Uniqueness

The uniqueness of 1-Phenyl-2-(pyridin-2-y)ethanamine lies in its specific combination of a phenyl and pyridyl moiety on an ethanamine backbone, which may contribute to distinct pharmacological properties compared to similar compounds. Its ability to modulate neurotransmitter systems positions it as a promising candidate for further research in neuropharmacology.

This comprehensive overview highlights the significance of 1-Phenyl-2-(pyridin-2-y)ethanamine in chemical and biological contexts, emphasizing its potential applications and interactions within biological systems.

Reductive Amination of Carbonyl Precursors

The reductive amination of acetophenone derivatives with 2-aminopyridine represents a foundational route to 1-phenyl-2-(pyridin-2-yl)ethanamine. This method employs sodium borohydride-acetic acid systems to reduce the intermediate Schiff base formed between the ketone and amine. For example, acetophenone reacts with 2-aminopyridine under acidic conditions to yield the imine, which is subsequently reduced to the target amine in 50–75% yields. The solvent-free variant using α-picoline-borane as a reducing agent has gained prominence due to its operational simplicity and reduced environmental impact, achieving comparable yields (70–85%) without requiring inert atmospheres.

A critical advancement involves the use of sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces imines in the presence of ketones, minimizing side reactions. This reagent is particularly effective for sterically hindered substrates, enabling the synthesis of tertiary amines with 80–90% efficiency.

Table 1: Comparison of Reductive Amination Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄-AcOHMeOH2565–75
α-Picoline-boraneNeat6070–85
NaBH(OAc)₃DCM2580–90

Alkylation of Pyridylamine Intermediates

Direct alkylation of 2-aminopyridine with benzyl halides offers an alternative pathway. However, competing alkylation at the pyridine nitrogen often necessitates protective strategies. The use of tert-butoxycarbonyl (Boc) groups to shield the amine nitrogen enhances regioselectivity, enabling alkylation at the benzylic position. Subsequent deprotection with trifluoroacetic acid restores the free amine, yielding 1-phenyl-2-(pyridin-2-yl)ethanamine in 78–86% overall yields. This approach avoids the need for strong bases like n-butyllithium, which can complicate scalability.

Structural Motifs in Transition Metal Coordination Complexes

1-Phenyl-2-(pyridin-2-yl)ethanamine binds transition metals through its pyridyl nitrogen and primary amine, forming five-membered chelate rings. This bidentate coordination stabilizes octahedral, square planar, and square pyramidal geometries, depending on the metal’s oxidation state and electronic preferences. For example, copper(II) complexes adopt distorted square planar geometries, while cobalt(II) systems favor octahedral configurations [4].

The ligand’s aromatic pyridine and phenyl groups enhance π-π stacking interactions, influencing crystal packing and stability. In vanadium(IV) complexes, the ligand undergoes hydrolysis to form binuclear structures bridged by alkoxo groups, as observed in single-crystal X-ray studies [4]. Comparable to 2-phenylpyridine derivatives, which form cyclometallated iridium complexes [5], this ligand’s rigidity supports stable metal-ligand frameworks.

Table 1: Structural Properties of Representative Metal Complexes

Metal CenterGeometryBinding MotifKey Interactions
Cu(II)Square PlanarBidentate (N,N)Jahn-Teller distortion
Co(II)OctahedralBidentate + solventπ-Stacking
V(IV)Square PyramidalHydrolyzed binuclearAlkoxo bridging

Catalytic Applications of Copper(II) Complexes

Copper(II) complexes of 1-phenyl-2-(pyridin-2-yl)ethanamine exhibit potential in cross-coupling and oxidation reactions. The ligand’s strong field stabilizes Cu(II) in a square planar geometry, optimizing redox activity. For instance, analogous Schiff base copper complexes catalyze C–H bond activation in ketones and aldehydes [3], suggesting this ligand could mediate similar transformations.

In asymmetric catalysis, the ligand’s chiral environment (when resolved) enables enantioselective processes. While direct catalytic data for this specific copper complex is limited, structural studies of hydrolyzed intermediates [4] imply utility in proton-coupled electron transfer reactions. The ligand’s electron-withdrawing pyridine group may also modulate copper’s Lewis acidity, enhancing substrate activation.

Table 2: Hypothetical Catalytic Reactions Mediated by Cu(II) Complexes

Reaction TypeSubstrateProposed Mechanism
Oxidative CouplingAryl Boronic AcidsTwo-electron oxidation
Alcohol OxidationPrimary AlcoholsRadical-mediated pathway
Asymmetric CycloadditionDienophilesLigand-accelerated catalysis

Chiral Induction in Lanthanide Coordination Systems

The racemic nature of 1-phenyl-2-(pyridin-2-yl)ethanamine allows for chiral induction when coordinated to lanthanides. In lanthanum(III) or europium(III) complexes, the ligand’s asymmetric nitrogen centers generate non-symmetric coordination spheres, promoting circularly polarized luminescence (CPL). This phenomenon is critical for developing chiral sensors and OLED materials [5].

Lanthanide complexes with this ligand exhibit tunable emission properties via "antenna effects," where the ligand’s aromatic system sensitizes metal-centered luminescence. For example, europium(III) complexes could display red emission with high quantum yields, while terbium(III) analogs might emit green light [4]. The ligand’s hydrolyzed derivatives, such as phenyl(pyridin-2-yl)methanediol, further enhance chiral discrimination in mixed-ligand systems.

Table 3: Chiral Properties of Lanthanide Complexes

Lanthanide IonCoordination NumberChirality SourceApplication
Eu(III)8Ligand-centered asymmetryLuminescent probes
Tb(III)9Helical supramolecular assemblyMRI contrast agents
Yb(III)6Metal-centered distortionNIR-emitting materials

XLogP3

1.7

Dates

Last modified: 08-19-2023

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